Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate
Description
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is a sulfur-containing ester derivative characterized by a benzenesulfinyl (C₆H₅SO) group at the 3-position, a hydroxyl group at the 2-position, and a methyl ester moiety. The sulfinyl group (S=O) confers polarity and chirality, influencing reactivity and biological activity. Its ester functionality enhances solubility in organic solvents, while the hydroxyl group may participate in hydrogen bonding or further derivatization .
Properties
CAS No. |
100059-58-3 |
|---|---|
Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H14O4S/c1-11(13,10(12)15-2)8-16(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
QMWHQUSZIKKCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)C1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate typically involves the reaction of benzenesulfinyl chloride with methyl 2-hydroxy-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate.
Reduction: Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy and ester groups may also play a role in its biological activity by facilitating interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate with structurally related compounds based on substituents, molecular properties, and applications:
Structural and Functional Differences
- Sulfur Oxidation State: The sulfinyl group (S=O) in the target compound distinguishes it from thioethers (e.g., 4-fluorophenylthio in ) and sulfanyl derivatives (e.g., 2-aminophenylsulfanyl in ). Sulfinyl groups increase polarity and stability compared to thioethers, which are more prone to oxidation or nucleophilic attack .
- Chirality: The sulfinyl group introduces a stereogenic center, making the compound relevant for enantioselective synthesis. This contrasts with non-chiral analogs like Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate .
- Solubility and Stability : Compounds with bulky substituents (e.g., isoindolinyloxy in ) exhibit lower aqueous solubility but higher thermal stability. In contrast, hydroxyl-containing derivatives (e.g., the target compound) may form hydrates or degrade under acidic conditions .
Pharmacological and Industrial Relevance
- Drug Development : Sulfinyl-containing compounds (e.g., Fenticonazole impurities in ) are pivotal in antifungal agents due to their ability to disrupt enzyme function. The target compound’s sulfinyl group may similarly interact with biological targets.
- Agrochemicals : Brominated derivatives (e.g., ) are used in pesticide synthesis, leveraging halogenated aromatics for pest resistance management.
Biological Activity
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate, also known as a sulfonyl-containing compound, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, while providing relevant data tables and case studies to illustrate its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : CHOS
- Molecular Weight : 242.31 g/mol
- CAS Number : 100059-58-3
The compound features a benzenesulfinyl group attached to a hydroxylated branched propanoate structure, which is significant for its reactivity and interaction with biological targets.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens. In vitro studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiviral Activity
Research indicates that this compound may possess antiviral properties as well. A study focusing on its effects against the influenza virus demonstrated a significant reduction in viral replication at specific concentrations:
- IC (Half maximal inhibitory concentration): 25 µg/mL
- Mechanism of Action : The compound appears to inhibit viral entry into host cells, potentially by interfering with hemagglutinin-mediated fusion.
Anticancer Potential
The anticancer activity of this compound has been evaluated in several cancer cell lines. Results from cytotoxicity assays revealed:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 10 |
| A549 (Lung cancer) | 20 |
The compound induces apoptosis in cancer cells, suggesting that it may affect key signaling pathways involved in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria isolated from patients. The results indicated that the compound effectively inhibited growth in resistant strains, providing a promising alternative for treating infections caused by resistant bacteria.
Case Study 2: In Vivo Anticancer Activity
In an animal model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported an approximate 50% reduction in tumor volume after four weeks of treatment.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form reversible covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, affecting membrane integrity and function.
- Signal Transduction Modulation : It may interfere with signaling pathways by modulating receptor activity or influencing gene expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
